(1R,2R)-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Overview
Description
(1R,2R)-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom. The presence of the oxadiazole ring and the piperidine moiety adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Spiro compound formation: The spiro linkage is formed by reacting an indene derivative with a piperidine derivative under controlled conditions.
Final assembly: The oxadiazole and spiro-indene-piperidine intermediates are coupled using suitable reagents and conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving spiro compounds.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1R,2R)-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The spiro structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Ketamine: A well-known anesthetic with a similar arylcyclohexylamine structure.
Uniqueness
(1R,2R)-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl-methylamino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is unique due to its spiro structure and the presence of the oxadiazole ring, which are not commonly found together in other compounds. This combination of features may confer unique reactivity and biological activity.
Properties
IUPAC Name |
(1R,2R)-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl-methylamino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-16-21-15(22-25-16)12-23(2)17-13-6-4-5-7-14(13)19(18(17)24)8-10-20-11-9-19/h4-7,17-18,20,24H,3,8-12H2,1-2H3/t17-,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQVRPMYADMODX-MSOLQXFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN(C)C2C(C3(CCNCC3)C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=NO1)CN(C)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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